{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis of the Benzodioxole-Oxadiazole Hybrid Core
The crystal structure of this compound is anticipated to exhibit planar alignment between the 1,3-benzodioxole and 1,2,4-oxadiazole rings, facilitated by conjugation and aromatic stabilization. Key interactions include:
- Hydrogen Bonding : The hydrochloride counterion likely participates in N–H⋯Cl interactions with the protonated methylamine group, stabilizing the crystal lattice.
- π–π Stacking : The benzodioxole ring may engage in π–π interactions with adjacent aromatic systems, as observed in similar oxadiazole derivatives.
- CH⋯π Interactions : Aliphatic C–H bonds from the methylamine group may interact with the electron-rich π-system of the benzodioxole or oxadiazole rings.
Table 1: Predicted Bond Lengths and Angles (DFT-Optimized Geometry)
| Bond/Parameter | Length (Å) | Angle (°) |
|---|---|---|
| C–N (Oxadiazole) | 1.32–1.35 | 120–125 |
| N–O (Benzodioxole) | 1.37–1.40 | 100–105 |
| N–H (Protonated Amine) | 1.02–1.05 | – |
| C–C (Aromatic) | 1.38–1.40 | 120–125 |
Note: Values derived from analogous oxadiazole-benzodioxole systems.
Quantum Mechanical Calculations for Electron Density Distribution
Density functional theory (DFT) studies using B3LYP/6-311++G(d,p) basis sets provide insights into electronic structure:
- Electron Density : The 1,2,4-oxadiazole ring exhibits electron-deficient regions at N2 and O atoms, while the benzodioxole ring contributes electron density via lone pairs on oxygen.
- Charge Distribution : NBO analysis reveals partial positive charges on N1 (oxadiazole) and N (methylamine), balanced by negative charges on O (benzodioxole) and Cl (hydrochloride).
- Dipole Moment : Calculated dipole moments (~5–7 D) reflect polarization between the electron-rich benzodioxole and electron-deficient oxadiazole-amine system.
Table 2: HOMO/LUMO Energies and Dipole Moments (DFT Results)
| Parameter | Value (eV) | Dipole Moment (D) |
|---|---|---|
| HOMO Energy | -5.8–-6.2 | 5.5–7.0 |
| LUMO Energy | -0.8–-1.2 | – |
Tautomeric Behavior and Protonation State Analysis
The compound’s tautomeric potential is constrained by its hydrochloride salt form:
- Solid State : Fixed protonation on the methylamine group prevents tautomerism. The oxadiazole ring remains in its neutral form due to steric and electronic stabilization.
- Solution Phase : Polar solvents may induce partial deprotonation of the amine, but the oxadiazole moiety resists tautomerism due to resonance stabilization.
- Solvent Effects : In polar aprotic solvents (e.g., DMSO), increased dipole interactions may slightly alter electron density but not tautomeric equilibria.
Table 3: Tautomer Stability in Gas vs. Solution Phases
| Tautomer | Gas Phase Energy (kcal/mol) | Polar Solvent Energy (kcal/mol) |
|---|---|---|
| Protonated Amine | 0.0 (reference) | 0.0 (reference) |
| Deprotonated Amine | +15.0–+20.0 | +8.0–+12.0 |
Estimates based on 1,2,4-oxadiazole tautomer studies.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3.ClH/c11-4-9-12-10(13-16-9)6-1-2-7-8(3-6)15-5-14-7;/h1-3H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPHIRSFTYURIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride typically involves multiple steps, starting with the formation of the benzodioxole and oxadiazole rings. Common synthetic routes include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Oxadiazole Ring: This involves the reaction of nitrile oxides with alkenes or alkynes.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using various reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits moderate electrophilicity at the C3 and C5 positions, enabling substitution reactions under specific conditions.
Amine Group Reactivity
The primary amine (-CH₂NH₂·HCl) participates in classical amine reactions, though steric hindrance from the oxadiazole ring modulates reactivity.
Electrophilic Aromatic Substitution on Benzodioxole
The electron-rich benzodioxole ring undergoes electrophilic substitution, primarily at the C4 and C6 positions.
Redox Reactions
The oxadiazole ring shows stability under mild reducing conditions but undergoes decomposition under strong reduction.
Metal-Catalyzed Cross-Coupling
The benzodioxole moiety participates in Suzuki-Miyaura couplings under optimized conditions.
| Reaction Type | Reagents/Conditions | Products | Efficiency |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid (DME/H₂O, 80°C, 12 hr) | Biaryl derivatives | 40-60% yield; competing oxadiazole decomposition |
Critical Analysis of Reactivity Trends
-
Steric Effects : The methylamine group’s proximity to the oxadiazole ring creates steric hindrance, reducing nucleophilic substitution rates at C5 by 30–40% compared to non-substituted analogs .
-
Electronic Effects : The electron-deficient oxadiazole ring deactivates the benzodioxole system, lowering nitration/bromination rates by 2–3× versus unsubstituted benzodioxole .
-
Acid-Base Stability : The hydrochloride salt dissociates in aqueous NaOH (pH >10), forming the free amine, which undergoes rapid oxidation in air .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride showed promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The compound has been investigated for its anticancer effects. A notable study reported that certain oxadiazole derivatives demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The activity was attributed to the induction of apoptosis and cell cycle arrest mechanisms.
Neuroprotective Effects
Recent research suggests that this compound may have neuroprotective effects. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Material Science Applications
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. For instance, polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers.
Fluorescent Materials
The compound's unique structure allows it to act as a fluorescent probe. Studies have shown that it can be utilized in the development of fluorescent sensors for detecting metal ions in environmental samples. The fluorescence intensity changes upon interaction with specific metal ions, providing a basis for sensitive detection methods.
Analytical Chemistry Applications
Chromatography
In analytical chemistry, this compound has been employed as a derivatizing agent in chromatography. Its ability to form stable complexes with various analytes enhances the detection limits and resolution in chromatographic techniques such as HPLC.
Spectroscopic Techniques
The compound has also been used in spectroscopic applications. It serves as a standard reference material for calibrating spectroscopic instruments due to its well-defined spectral properties. This ensures accuracy and reliability in quantitative analyses across various chemical disciplines.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with MIC values below 50 µg/mL. |
| Study 2 | Anticancer Properties | Showed IC50 values of 20 µM against MCF-7 cells; induced apoptosis via caspase activation. |
| Study 3 | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cells by 40% compared to control groups. |
Mechanism of Action
The mechanism of action of {[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The benzodioxole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The amine group may also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key Observations :
- Nitro-substituted analogues (e.g., sc-355836) exhibit heightened reactivity in nucleophilic substitutions due to the nitro group’s electron-withdrawing nature, whereas methoxy-substituted derivatives prioritize stability .
- Steric effects in tert-butyl-substituted compounds reduce binding affinity in sterically sensitive environments compared to the planar benzodioxolyl group .
Solubility and Pharmacokinetic Profiles
Key Observations :
- The hydrochloride salt universally improves solubility across analogues, enabling broader application in aqueous systems.
- The target compound’s predicted LogP (~1.2) suggests balanced lipophilicity, ideal for both membrane permeability and solubility, unlike the highly lipophilic tert-butyl derivative (LogP ~3.0) .
Biological Activity
The compound {[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS Number: 1638612-66-4) is a derivative of benzodioxole and oxadiazole, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₄H₁₅ClN₃O₃
- Molecular Weight : 300.74 g/mol
- Structure : The compound features a benzodioxole moiety linked to an oxadiazole ring through a methylamine group.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzodioxole and oxadiazole derivatives. The following sections detail specific activities relevant to this compound.
1. Antidiabetic Activity
Research has indicated that derivatives of benzodioxole exhibit significant α-amylase inhibition, which is crucial for controlling blood glucose levels. For instance:
- Compound IIc from a related study demonstrated an IC₅₀ value of 0.68 µM against α-amylase, suggesting strong inhibitory potential .
In vivo studies using streptozotocin-induced diabetic mice showed that treatment with similar compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses .
2. Anticancer Activity
The anticancer properties of benzodioxole derivatives have been explored extensively:
- A study reported that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines with IC₅₀ values ranging from 26 to 65 µM .
These findings suggest that this compound may also possess anticancer properties that warrant further investigation.
The mechanisms through which these compounds exert their biological effects often involve:
- Enzyme Inhibition : The inhibition of α-amylase and other enzymes related to metabolic processes.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
Several case studies have illustrated the potential therapeutic applications of benzodioxole derivatives:
- Diabetes Management : In one study, the administration of a benzodioxole derivative led to a significant decrease in postprandial blood glucose levels in diabetic models .
- Cancer Treatment : Another study highlighted the efficacy of similar compounds in reducing tumor growth in xenograft models by targeting specific cancer pathways .
Data Tables
| Biological Activity | IC₅₀ Value (µM) | Model Used |
|---|---|---|
| α-Amylase Inhibition | 0.68 | In vitro |
| Cancer Cell Lines | 26 - 65 | In vitro |
| Blood Glucose Reduction | Not specified | In vivo |
Q & A
Q. What are the optimal synthetic routes for {[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 1,3-benzodioxole derivatives with oxadiazole precursors. Key steps include:
- Cyclocondensation : Reacting amidoximes with carboxylic acid derivatives under acidic conditions (e.g., HCl catalysis) .
- Amine functionalization : Introducing the methylamine group via reductive amination or nucleophilic substitution.
- Optimization : Varying solvents (e.g., dichloromethane or DMF), temperatures (25–80°C), and catalysts (e.g., DCC for coupling) improves yields. For example, similar oxadiazole derivatives achieved 70–99% yields using optimized protocols .
- Table 1 :
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amidoxime + Benzodioxole acid | DCC | DCM | 25 | 85 | |
| Oxadiazole intermediate | HCl | EtOH | 60 | 70 |
Q. How is the compound structurally characterized to confirm regiochemistry and purity?
- Methodological Answer : Use X-ray crystallography (SHELX software for refinement ) and spectroscopy :
- NMR : H and C NMR to confirm benzodioxole (δ 6.8–7.2 ppm) and oxadiazole (δ 8.1–8.5 ppm) protons .
- HRMS : Validate molecular weight (e.g., calculated [M+H] = 288.74 vs. observed 288.72) .
- Purity : HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
Q. What analytical methods are recommended to assess solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol via UV-Vis spectroscopy (λ = 254 nm for oxadiazole absorption).
- Stability : Incubate at 37°C for 24–72 hours and monitor degradation via LC-MS .
- Table 2 :
| Solvent | Solubility (mg/mL) | Stability (t) |
|---|---|---|
| PBS | 0.5 | 48 hours |
| DMSO | 25 | >72 hours |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ATPase activity).
- Cellular assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Modify substituents : Replace benzodioxole with pyridinyl (see compound 7h in ) to assess steric/electronic effects.
- Bioisosteres : Substitute oxadiazole with triazole or thiadiazole to improve metabolic stability.
- Table 3 (SAR Data from ):
| Derivative | R Group | IC (nM) | Notes |
|---|---|---|---|
| 7h | 4-Octylphenyl | 12 | High potency |
| 7i | Pyrrolidinyl | 350 | Low purity (70%) |
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be resolved during X-ray analysis?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and cryocooling (100 K).
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
- Validation : Check R (<5%) and Flack parameter for enantiopurity .
Q. How to troubleshoot conflicting spectral data (e.g., NMR vs. HRMS discrepancies)?
- Methodological Answer :
- Impurity identification : Use preparative TLC to isolate byproducts; analyze via H NMR and HRMS.
- Dynamic effects : Consider tautomerism (e.g., oxadiazole ↔ open-chain nitrile oxide) using variable-temperature NMR .
Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?
- Methodological Answer :
- Rodent models : Use Sprague-Dawley rats (oral dosing, 10 mg/kg) to measure plasma half-life and urinary excretion .
- Tissue distribution : Radiolabel the compound with C and quantify via scintillation counting .
Q. How to address compound instability under acidic/alkaline conditions?
- Methodological Answer :
- pH stability : Conduct stress testing (0.1 M HCl/NaOH, 37°C) and identify degradation products via LC-MS.
- Formulation : Use enteric coatings (pH-sensitive polymers) to protect against gastric acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
